(R)-b-Amino-4-methyl-benzeneethanol
CAS No.:
Cat. No.: VC15873967
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13NO |
---|---|
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-(2-amino-4-methylphenyl)ethanol |
Standard InChI | InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3 |
Standard InChI Key | ZAZXUIHWJJQCLY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)CCO)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
(R)-b-Amino-4-methyl-benzeneethanol is systematically named as (2R)-2-amino-2-(4-methylphenyl)ethan-1-ol. Common synonyms include (R)-2-amino-2-(p-tolyl)ethanol and (R)-b-amino-4-methyl-benzeneethanol hydrochloride (for its salt form) . The compound’s CAS registry number (639054-51-6) and PubChem identifier (639054-51-6.mol) are critical for unambiguous chemical referencing .
Molecular and Physicochemical Properties
The compound’s molecular structure features a chiral carbon atom bonded to an amino group (), a hydroxyl group (), and a p-tolyl aromatic ring. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 151.21 g/mol | |
Enantiomeric purity | >97% (typical commercial grade) | |
Hydrochloride salt form | , MW 187.67 g/mol |
Spectral data (e.g., NMR, IR) remain undocumented in available literature, highlighting a gap in public domain resources .
Synthesis and Enantioselective Production
Enantioselective Synthesis Pathways
The synthesis of (R)-b-amino-4-methyl-benzeneethanol typically involves asymmetric methodologies to achieve high enantiopurity. One documented approach is the ring-opening of epoxides with azide, followed by reduction. For example:
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Epoxide formation: 4-Methylstyrene oxide is treated with sodium azide () in a polar solvent, yielding an azido alcohol intermediate.
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Staudinger reaction: The azide is reduced to an amine using triphenylphosphine (), producing the racemic amino alcohol.
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Chiral resolution: Enzymatic or chromatographic methods separate the (R)-enantiomer, achieving >97% enantiomeric excess (ee) .
Industrial-Scale Challenges
Commercial production faces hurdles such as cost-effective chiral catalysts and scalability of enantioselective steps. Suppliers like Apollo Scientific and VWR offer gram-scale quantities, but multi-kilogram synthesis remains underdeveloped .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
Apollo Scientific | 97% | 100 mg | $4225 |
VWR | 97% | 1 g | $3400 |
VulcanChem | 97% | 250 mg | $34 |
Regulatory and Patent Considerations
Patent restrictions limit commercial distribution in certain regions . Researchers must verify intellectual property constraints before procurement .
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